1-(5-Fluoro-2-methylphenyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2-methylphenyl)cyclopentanamine is a chemical compound with the molecular formula C12H16FN and a molecular weight of 193.26 g/mol. It is known for its utility in research, particularly in the fields of chemistry and biology. The compound features a cyclopentane ring substituted with a 5-fluoro-2-methylphenyl group and an amine group, making it a valuable building block in synthetic chemistry.
Preparation Methods
The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzene and cyclopentanone.
Reaction Conditions: The cyclopentanone is first converted to cyclopentanone oxime, which is then reduced to cyclopentylamine. The 5-fluoro-2-methylbenzene undergoes a Friedel-Crafts acylation to introduce the cyclopentylamine group.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity.
Chemical Reactions Analysis
1-(5-Fluoro-2-methylphenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine group.
Scientific Research Applications
1-(5-Fluoro-2-methylphenyl)cyclopentanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites, while the fluorine atom may enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(5-Fluoro-2-methylphenyl)cyclopentanamine can be compared with similar compounds such as:
1-(2-Methylphenyl)cyclopentanamine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
1-(5-Chloro-2-methylphenyl)cyclopentanamine: Substitutes chlorine for fluorine, leading to variations in chemical behavior and biological activity.
1-(5-Bromo-2-methylphenyl)cyclopentanamine:
These comparisons highlight the unique properties of this compound, particularly its enhanced binding affinity and reactivity due to the fluorine substitution.
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
1-(5-fluoro-2-methylphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H16FN/c1-9-4-5-10(13)8-11(9)12(14)6-2-3-7-12/h4-5,8H,2-3,6-7,14H2,1H3 |
InChI Key |
PUANAEGEXURVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2(CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.